REACTION_CXSMILES
|
S(Cl)([Cl:3])=O.[C:5]([NH:13][C:14]([CH3:18])([CH3:17])[CH2:15][OH:16])(=O)[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1>>[ClH:3].[C:6]1([C:5]2[O:16][CH2:15][C:14]([CH3:18])([CH3:17])[N:13]=2)[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1 |f:2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
3.86 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)NC(CO)(C)C
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The thionyl chloride was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to afford a yellow oil which
|
Type
|
CUSTOM
|
Details
|
crystallized at 0°
|
Type
|
ADDITION
|
Details
|
the addition of anhydrous ether
|
Type
|
CUSTOM
|
Details
|
The solid was triturated in anhydrous ether overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
isolated by filtration under a nitrogen atmosphere
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After drying in vacuo over calcium sulfate, 2.00 g (0.009 mol), 45%
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.C1(=CC=CC=C1)C=1OCC(N1)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |